alpha-l-Fucofuranose

Description

Significance of Furanose Forms in Carbohydrate Biology

Carbohydrates exist in a dynamic equilibrium between their open-chain and cyclic forms. The cyclic structures, which predominate in solution, can be five-membered rings (furanoses) or six-membered rings (pyranoses). libretexts.orgpurdue.edu While the pyranose form is often more stable for simple hexoses like glucose, the furanose ring plays a critical and often unique role in biology. wikipedia.org The five-membered furanose ring imparts distinct conformational flexibility and stereochemical properties compared to its pyranose counterpart, influencing how the sugar interacts with enzymes and other biomolecules. fiveable.me A prime example of the furanose form's importance is ribose, which exists as a furanose in the backbone of RNA, a structure essential for gene expression and protein synthesis. fiveable.me Furanoses are also key participants in glycosylation, the enzymatic process of attaching sugars to proteins and lipids, which is vital for cellular recognition, signaling, and immune responses. fiveable.meontosight.ai The equilibrium between furanose and pyranose forms can be influenced by factors like solvent, temperature, and steric hindrance, which in turn affects the sugar's reactivity and biological function. fiveable.me

Structure

3D Structure

Properties

CAS No. |

130648-27-0 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

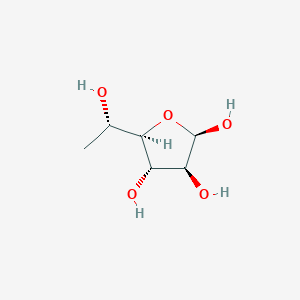

IUPAC Name |

(2R,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m0/s1 |

InChI Key |

AFNUZVCFKQUDBJ-FQJSGBEDSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O |

Canonical SMILES |

CC(C1C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Structural Context

Presence in Biological Glycoconjugates

The alpha-l-fucofuranose moiety has been identified as a key component in several classes of glycoconjugates, which are complex molecules formed by the covalent attachment of carbohydrates to lipids or proteins.

This compound is a defining feature of certain glycosphingolipids, particularly those isolated from marine sponges. Terpiosides, first discovered in the marine sponge Terpios sp., are notable for being the first identified natural glycosphingolipids to contain L-fucose in its furanose form. mdpi.comresearchgate.net For instance, terpioside A features an α-fucofuranoside linked to the 3-position of a β-glucopyranoside residue. mdpi.com A related compound, terpioside B, contains a more complex pentasaccharide chain that terminates with two α-l-fucofuranose units. mdpi.com These compounds have also been isolated from the Antarctic sponge Lyssodendoryx flabellata. mdpi.com

Fucoidans are sulfated polysaccharides found in the cell walls of brown algae and are known for their structural diversity and biological activity. oup.comrsc.org The fucoidan (B602826) isolated from the brown alga Chordaria flagelliformis is particularly noteworthy for its inclusion of this compound. rsc.orgnih.govresearchgate.netmsu.ru The backbone of this fucoidan is primarily composed of (1→3)-linked α-L-fucopyranose units. nih.govresearchgate.netmsu.ru This backbone is decorated with branches that include α-D-glucuronic acid and, significantly, terminal residues of α-l-fucofuranose. nih.govresearchgate.netmsu.ru In some structures, these branches can be single α-l-fucofuranose residues or disaccharides of the form α-l-Fucf-(1→2)-α-l-Fucf. oup.com

This compound is also found in the lipopolysaccharides (LPS) of certain Gram-negative bacteria. The O-antigen is the polysaccharide portion of LPS and is a major surface antigen. In Escherichia coli serotype O52, the O-antigen is a heteropolymer that contains the unusual sugar D-fucofuranose (D-Fucf). nih.govglyco.ac.ruasm.org The biosynthesis of this specific O-antigen involves an enzyme, dTDP-D-fucopyranose mutase (Fcf2), which converts dTDP-D-fucopyranose into dTDP-D-fucofuranose, the activated nucleotide sugar required for incorporation into the polysaccharide chain. glyco.ac.ruqmul.ac.uk

Gangliosides are complex glycosphingolipids containing one or more sialic acid residues, predominantly found in the nervous tissues of vertebrates. mdpi.com However, they are also found in echinoderms, such as starfish and sea cucumbers, where they exhibit significant structural diversity. mdpi.commdpi.com While many echinoderm gangliosides contain the more common fucopyranose, the presence of fucofuranose has also been reported. For example, enzymatic hydrolysis of gangliosides from the starfish Acanthaster planci yielded an oligosaccharide moiety identified as β-Fucf-(1→4)-. mdpi.com

Structural Integration within Oligosaccharide Chains

The structural role of this compound within a polysaccharide is defined by how it is linked to other sugar residues. It can be found at the end of a carbohydrate chain (terminal) or within the chain (internal).

In many of its known occurrences, this compound is found in a terminal position, meaning it is at the non-reducing end of a glycan chain and is linked to only one other sugar residue.

Terminal Linkages: In the fucoidan from Chordaria flagelliformis, α-l-fucofuranose exists as terminal units, sometimes as single residues and sometimes as a disaccharide, branching off the main chain. oup.com Similarly, in the glycosphingolipid terpioside B, two terminal α-l-fucofuranose units cap the pentasaccharide chain. mdpi.com

Internal Linkages: While less common, internal linkages involving fucofuranose exist. The O-antigen of E. coli O52 provides an example where fucofuranose is part of the repeating disaccharide unit, indicating it forms linkages to two other sugar residues. nih.govasm.org Specifically, the structure involves a β-fucofuranosidic linkage. asm.org Another example is in the gangliosides from the starfish Acanthaster planci, where a β-Fucf-(1→4)- linkage indicates an internal fucofuranose residue. mdpi.com

Biosynthesis and Enzymatic Interconversion

Exploration of Broader Metabolic Pathways for L-Fucose Derivatives

The synthesis of GDP-α-L-fucofuranose is intrinsically linked to the metabolic pathways that generate its direct precursor, GDP-L-fucopyranose. While de novo synthesis from GDP-mannose is a primary route in many organisms, salvage pathways provide an alternative and efficient means of producing this key nucleotide sugar from free L-fucose.

The salvage pathway allows cells to recycle L-fucose obtained from the environment or from the breakdown of endogenous glycoconjugates. This pathway provides a direct route to the GDP-L-fucopyranose substrate required by the pyranose-furanose mutases. The process involves two key enzymatic steps:

Phosphorylation: Free L-fucose is first phosphorylated at the anomeric C1 position by the enzyme L-fucokinase . This reaction utilizes a phosphate (B84403) donor, typically ATP, to produce L-fucose-1-phosphate .

Guanylylation: The resulting L-fucose-1-phosphate is then activated by reacting with Guanosine triphosphate (GTP) . This reaction is catalyzed by GDP-L-fucose pyrophosphorylase (also known as GTP-L-fucose-1-P guanylyltransferase). The products are GDP-L-fucopyranose and inorganic pyrophosphate.

The GDP-L-fucopyranose generated through this salvage pathway is identical to that produced via the de novo route and enters the same metabolic pool. It is then available to serve as the substrate for mutases like MtdL and Hyg20, which convert it into the GDP-L-fucofuranose donor, thereby directly linking fucose salvage to the biosynthesis of fucofuranose-containing natural products.

Chemical and Chemoenzymatic Synthesis Methodologies

Synthetic Approaches for Fucofuranosides and Their Derivatives

The creation of fucofuranosides, especially with the desired α-anomeric configuration, is a complex task due to the inherent reactivity of furanosides. nsf.gov The synthesis of these structures often involves multi-step processes, demanding precise control over stereochemistry.

Pyranoside-to-Furanoside Rearrangement in Fucofuranoside Precursor Synthesis

The synthesis of furanoside building blocks is generally more complex than that of their pyranoside counterparts. rsc.org A novel and powerful method for preparing fucofuranoside precursors is the pyranoside-into-furanoside (PIF) rearrangement. rsc.orgresearchgate.netnih.govnih.gov This reaction allows for the conversion of a more readily available, selectively substituted pyranoside into the desired furanoside. researchgate.netnih.gov

The PIF rearrangement process involves an acid-promoted sulfation of the pyranoside, which is accompanied by the contraction of the six-membered pyranose ring into a five-membered furanoside ring. researchgate.netnih.gov This is followed by a solvolytic desulfation to yield the final furanoside product. researchgate.netnih.gov The participation of a 2-O-sulfonato group is thought to be a key factor in driving this rearrangement. nih.gov

Interestingly, the stereochemistry of the starting pyranoside can have a profound impact on the outcome of the rearrangement. For instance, in the synthesis of a fucofuranosyl donor, it was found that only the β-anomer of the fucopyranoside precursor would undergo the desired rearrangement to the furanoside. rsc.org The corresponding α-anomer, under the same conditions, only yielded the per-O-sulfated pyranoside without any detectable furanoside formation. rsc.org This highlights the subtle yet critical factors that govern this powerful transformation.

Computational studies have provided insight into the driving force of the PIF rearrangement. nih.govacs.org Ab initio calculations have shown that for many common sugars, including fucose, the per-O-sulfated furanoside isomers are energetically more favorable than the corresponding per-O-sulfated pyranosides. acs.org This thermodynamic preference helps to explain why the rearrangement proceeds to completion for sugars like fucose and galactose. nih.govacs.org

The table below provides a summary of key aspects of the pyranoside-to-furanoside rearrangement for fucofuranoside synthesis.

| Aspect | Description |

| Reaction Type | Pyranoside-into-furanoside (PIF) rearrangement |

| Key Steps | 1. Acid-promoted sulfation with ring contraction. 2. Solvolytic desulfation. |

| Driving Force | Thermodynamic preference for the per-O-sulfated furanoside isomer. nih.govacs.org |

| Substrate Specificity | The β-anomer of the fucopyranoside precursor is required for successful rearrangement. rsc.org |

| Application | Preparation of fucofuranoside precursors for oligosaccharide synthesis. nih.govrsc.org |

Synthesis of Fucofuranosyl Phosphates via MacDonald Procedure

The MacDonald procedure provides a direct method for the phosphorylation of furanoses. The synthesis of L-fucofuranosyl phosphates was achieved for the first time through this procedure, starting with L-fucofuranose tetraacetates. nih.govresearchgate.net The necessary precursor, L-fucofuranose tetraacetates, was synthesized via the acetolysis of methyl-2,3,5-tri-O-acetyl-beta-L-fucofuranoside. nih.govresearchgate.net

The core of the MacDonald procedure involves the fusion of the tetraacetylated furanose with phosphoric acid. When L-fucofuranose tetraacetates are fused with phosphoric acid, a mixture of fucofuranosyl phosphates is produced. nih.gov Notably, the reaction favors the formation of the β-anomer, resulting in a β/α anomeric ratio of 2.4. nih.govresearchgate.net This outcome contrasts with the application of the same procedure to β-L-fucopyranose tetraacetate, where longer fusion times lead exclusively to the α-anomer. nih.govresearchgate.net

Table 1: MacDonald Procedure for L-Fucofuranosyl Phosphates

| Starting Material | Key Reagent | Reaction | Product Mixture | Anomeric Ratio (β/α) | Citation |

|---|

Chemoenzymatic Synthesis of Fucofuranose-Containing Oligosaccharides

Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical methods, offering an efficient pathway to complex oligosaccharides without the need for extensive protecting group strategies. nih.govresearchgate.net This approach is particularly valuable for producing furanose-containing structures, which are often challenging to synthesize chemically.

Enzyme-assisted synthesis has been successfully employed to create unnatural disaccharides containing a fucofuranosyl moiety. Researchers have utilized the versatility of certain hydrolases to catalyze transglycosylation reactions. For instance, the wild-type α-L-arabinofuranosyl hydrolase Abf D3 from Thermobacillus xylanolyticus, which naturally recognizes L-arabinofuranoside, has been shown to accept and transfer other furanosyl donors. researchgate.netuliege.be The versatility of this enzyme was demonstrated in the preparation of non-natural disaccharides using a D-fucofuranosyl donor. uliege.be This highlights the potential of using promiscuous enzymes to generate novel glycan structures.

Arabinofuranosyl hydrolases are a class of enzymes that typically catalyze the cleavage of α-L-arabinofuranosyl residues from polysaccharides. researchgate.net However, their catalytic activity can be repurposed for synthesis. Based on the structural similarity between L-arabinofuranose (L-Araf) and other furanosides like D-galactofuranose (D-Galf), these enzymes can recognize and process alternative substrates. uliege.beresearchgate.net

The α-L-arabinofuranosyl hydrolase Araf 51 from Clostridium thermocellum is another such enzyme explored for its synthetic capabilities. uliege.be These enzymes, belonging to families like GH51, can be employed in transglycosylation reactions where a furanosyl donor (like a nitrophenyl-furanoside) is transferred to an acceptor molecule, forming a new glycosidic bond. researchgate.netuliege.be This biocatalytic approach has been effective in producing various di-arabinofuranosides and di-galactofuranosides, and its application has been extended to other donors, including D-fucofuranosyl derivatives, demonstrating a powerful tool for furanosylation. uliege.be

Synthesis of Fluorinated L-Fucofuranose Analogs

Fluorinated analogs of sugars are valuable tools for inhibiting specific enzymes and studying metabolic pathways. The synthesis of fluorinated L-fucose analogs has been pursued to create inhibitors of fucosylation, a key process in many diseases. nih.govnih.govresearchgate.net

An efficient strategy has been developed for the synthesis of trifluoromethylated analogues of β-L-fucofuranose. researchgate.net Additionally, other fluorinated L-fucose analogs have been designed and synthesized, including those with fluorine atoms at the C2 and C6 positions. nih.govnih.gov These compounds, such as 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose, act as metabolic fucosylation inhibitors. nih.gov To investigate their mechanism of action, the corresponding GDP-fluorinated L-fucose analogs are often prepared chemoenzymatically to test their inhibitory effects on fucosyltransferases like FUT8. nih.govnih.gov

Table 2: Examples of Synthesized Fluorinated L-Fucofuranose Analogs

| Compound Name | Position of Fluorination | Purpose | Citation |

|---|---|---|---|

| Trifluoromethylated β-L-fucofuranose | C6 (CF3) | Chemical probe/analog | researchgate.net |

| 6,6-difluoro-L-fucose | C6 (CF2) | Metabolic fucosylation inhibitor | nih.gov |

| 6,6,6-trifluoro-L-fucose | C6 (CF3) | Metabolic fucosylation inhibitor | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| α-L-Fucofuranose |

| L-Fucofuranosyl phosphate (B84403) |

| β-L-Fucofuranosyl phosphate |

| L-Fucofuranose tetraacetate |

| Methyl-2,3,5-tri-O-acetyl-beta-L-fucofuranoside |

| β-L-Fucopyranose tetraacetate |

| α-L-Fucopyranosyl phosphate |

| L-Arabinofuranoside |

| D-Fucofuranosyl |

| L-Arabinofuranose (L-Araf) |

| D-Galactofuranose (D-Galf) |

| Nitrophenyl-furanoside |

| Trifluoromethylated β-L-fucofuranose |

| 6,6-difluoro-L-fucose |

| 6,6,6-trifluoro-L-fucose |

| 2-deoxy-2-fluoro-L-fucose |

| GDP-fluorinated L-fucose |

Molecular Recognition and Biological Function at the Molecular Level

Substrate Specificity of Glycosyltransferases and Glycosidases

The biosynthesis and degradation of glycans containing alpha-L-fucofuranose are mediated by glycosyltransferases and glycosidases, respectively. These enzymes exhibit a high degree of specificity, ensuring the correct assembly and disassembly of complex carbohydrate structures.

The catalytic mechanisms of enzymes that act on furanosides, including those specific for this compound, are dictated by the precise arrangement of amino acid residues within their active sites. These residues create a microenvironment tailored to bind the furanose ring and facilitate the chemical reaction.

Furanosyl-specific transferases, which catalyze the transfer of a furanose moiety to an acceptor molecule, often rely on specific cofactors and catalytic residues. For instance, members of the glycosyltransferase family 75 (GT75) can exhibit NDP-pyranose mutase activity, converting NDP-pyranose to NDP-furanose, including the formation of GDP-L-fucofuranose. nih.gov The catalytic activity of these mutases is dependent on a divalent cation, typically Mn2+, which is coordinated by key residues within the active site. nih.gov Site-directed mutagenesis studies of the GT75 member MtdL have revealed that specific aspartate residues (Asp87 and Asp260) are crucial for the catalytic reaction. nih.gov It is proposed that one of these aspartate residues acts as a catalytic base, deprotonating the C4-OH of the pyranose ring to initiate the ring contraction to the furanose form. nih.gov

On the other hand, glycosidases that cleave alpha-L-fucofuranosyl linkages employ a different set of catalytic machinery. For example, the 1,2-alpha-L-fucosidase (AfcA) from Bifidobacterium bifidum, a member of the glycoside hydrolase family 95 (GH95), hydrolyzes the Fucα1-2Gal linkage via an inverting mechanism. nih.gov Structural and mutational analyses have identified a highly conserved glutamic acid residue (Glu566) that acts as the general acid catalyst, protonating the glycosidic oxygen. nih.gov Interestingly, a specific water molecule, stabilized by an asparagine residue (Asn423), is positioned to act as the nucleophile, attacking the anomeric carbon. nih.gov This highlights that the catalytic requirements can involve not just amino acid residues but also precisely positioned water molecules.

The table below summarizes key catalytic residues and cofactors for some furanosyl-specific enzymes.

| Enzyme Type | Enzyme Example | Family | Key Catalytic Residues | Cofactor |

| NDP-Pyranose Mutase | MtdL | GT75 | Asp87, Asp260, Arg257 | Mn2+ |

| α-L-Fucosidase | AfcA | GH95 | Glu566 (General Acid) | None |

The interaction between an enzyme and its this compound substrate is a dynamic process involving conformational changes in both molecules. This dynamic interplay is crucial for substrate recognition, catalysis, and product release. The "induced fit" model, which posits that the enzyme's active site changes shape upon substrate binding to achieve a better fit, is particularly relevant for the flexible furanose ring. bioninja.com.aubiologynotesonline.comjackwestin.commicrobenotes.com

Crystal structures of fucosyltransferases have provided snapshots of these conformational changes. For example, the binding of the donor substrate GDP-fucose to the rhizobial NodZ α1,6-fucosyltransferase induces only minor conformational changes in the protein backbone, with the most significant movement occurring in a loop and an adjacent helix. nih.gov This suggests that even subtle structural adjustments can be sufficient for proper substrate positioning.

More pronounced conformational dynamics are observed in some α-fucosidases. The activity of the Lactobacillus casei α-fucosidase, AlfC, is regulated by the open and closed conformations of an active-site loop. osti.govnih.gov It is hypothesized that certain mutations can shift the equilibrium towards the open conformation, which favors transfucosylation (the transfer of fucose to another sugar) over hydrolysis. osti.govnih.gov

The flexibility of the furanose ring itself is a key factor in these interactions. Studies on furanoside-protein binding have shown that the furanose ring can adopt higher-energy conformations upon binding to an enzyme, an example of an induced-fit mechanism. researchgate.net This plasticity allows for optimal positioning of the substrate within the active site, facilitating catalysis. researchgate.net

The general steps of enzyme-fucofuranose interaction can be summarized as follows:

Initial Binding: The fucofuranose-containing substrate initially binds to the enzyme's active site through a series of weak interactions.

Conformational Change: This initial binding induces a conformational change in the enzyme, and potentially in the fucofuranose ring itself, leading to a more stable enzyme-substrate complex. jackwestin.commicrobenotes.com

Catalysis: The precisely oriented catalytic residues in the active site perform the chemical reaction.

Product Release: After catalysis, the products are released, and the enzyme returns to its original conformation, ready for the next catalytic cycle.

Functional Impact of this compound Residues in Glycans

An epitope is the part of an antigen that is recognized by the immune system, particularly by antibodies, B cells, or T cells. L-fucose, in its more common pyranose form, is a well-known immunodeterminant residue in many important antigenic structures, such as the ABO blood group and Lewis antigens. rroij.comnih.gov The presence of fucose at the terminal position of a glycan makes it a key component of the "glyco-language" that mediates cell-cell recognition. rroij.com

While less common, the this compound form also contributes to the creation of unique epitopic structures. For instance, the O-antigen of Escherichia coli O52 is a polysaccharide composed of both D-fucopyranose and D-fucofuranose residues. researchgate.net The presence of the fucofuranose form is a critical part of this bacterium's unique antigenic identity. researchgate.net

Furthermore, fucoidans, a class of sulfated polysaccharides from brown algae, can contain this compound residues as part of their structure. researchgate.netoup.com The fucoidan (B602826) from the brown seaweed Chordaria flagelliformis is particularly unusual, containing single α-L-fucofuranose residues or disaccharides of fucofuranose as branches. oup.com These complex, fucose-rich structures are recognized by various proteins and are known for a wide range of biological activities, underscoring the role of fucofuranose in molecular recognition. researchgate.net

The table below lists examples of glycans where fucose, including the furanose form, is a key part of the epitopic structure.

| Glycan/Antigen | Organism/Source | Fucose Form | Biological Significance |

| H-antigen | Humans, Mollusks | α-L-Fucopyranose | Blood group determinant, sperm-egg recognition. rroij.com |

| Lewis a Antigen | Humans | α-L-Fucopyranose | Cell adhesion and cancer marker. acs.org |

| O-Antigen | Escherichia coli O52 | D-Fucofuranose | Bacterial antigenic determinant. researchgate.net |

| Fucoidan | Chordaria flagelliformis | α-L-Fucofuranose | Inhibition of selectin-mediated cell adhesion. researchgate.netoup.com |

Cellular adhesion, the process by which cells interact and attach to each other, is fundamental to the development and maintenance of multicellular organisms. This process is often mediated by the interaction of cell-surface glycans with protein receptors called lectins. Fucosylated glycans are critically involved in these adhesion pathways, particularly those mediated by selectins. nih.gov

Selectins are a family of lectins that play a crucial role in the initial adhesion of leukocytes (white blood cells) to the endothelial cells lining blood vessels during inflammation. researchgate.net They recognize specific fucosylated and sulfated carbohydrate ligands, such as the sialyl Lewis X antigen. Fucoidans, including those containing this compound, have been shown to be potent inhibitors of selectin-mediated cell adhesion. researchgate.netnih.govfenixpharma.it

The inhibitory activity of fucoidans is attributed to their structural similarity to the natural ligands of selectins. researchgate.net The revised structure of fucoidan, which includes fucose branches off a fucopyranose backbone, presents a molecule that can effectively compete with the natural ligands for binding to P-selectin and L-selectin. researchgate.net The presence of this compound in the fucoidan from Chordaria flagelliformis contributes to the unique structural features of this polysaccharide, which in turn influences its biological activity, including its ability to inhibit leukocyte adhesion. researchgate.net This suggests that the fucofuranose residue is a key component of the pharmacophore responsible for this inhibitory effect. The ability of these furanose-containing glycans to modulate cellular adhesion highlights their potential in various pathological processes, including inflammation and cancer metastasis. nih.gov

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the complete structural and conformational characterization of carbohydrates, including those containing alpha-l-fucofuranose. glycopedia.eu It provides detailed information at an atomic level regarding anomeric configuration, monosaccharide sequence, linkage positions, and the three-dimensional structure of glycans in solution. glycopedia.eunih.gov

Anomeric Configuration Determination (e.g., The Fucofuranoside Method)

Determining the anomeric configuration (whether the glycosidic bond is alpha or beta) is a critical first step in structural analysis. For fucofuranosides, this is readily achieved through ¹H and ¹³C NMR spectroscopy.

The anomeric proton (H-1) signal in the ¹H NMR spectrum is a key indicator. Generally, α-anomeric protons resonate at a lower field (higher ppm) than their β-counterparts. creative-proteomics.com For instance, in a GDP-α-l-galactofuranose, which is structurally related to fucofuranose, the anomeric proton's coupling constant (J-value) of approximately 6.0 Hz was indicative of an α-configuration. pnas.org Similarly, the α-configuration of a synthesized fucofuranosidic bond was confirmed by its ³J(H1,H2) coupling constant of 4.0 Hz. rsc.org

The Fucofuranoside Method has been proposed as a specific technique utilizing ¹³C NMR to determine the absolute configuration of secondary hydroxyl groups. jst.go.jp This method can also be applied in ¹H NMR by using pyridine-d₅ as a solvent to induce chemical shifts. jst.go.jp The method relies on comparing the chemical shifts of derivatives made with D- and L-fucofuranose, allowing for the assignment of stereochemistry. jst.go.jp

Table 1: Representative NMR Parameters for Anomeric Configuration of α-l-Fucofuranosides

| Parameter | Nucleus | Typical Value/Observation for α-Anomer | Reference |

| Chemical Shift (δ) | ¹H | Downfield shift compared to β-anomer | creative-proteomics.com |

| Coupling Constant | ¹H | ³J(H1,H2) ≈ 4.0 Hz | rsc.org |

| Coupling Constant | ¹H | J ≈ 6.0 Hz (in a related galactofuranose) | pnas.org |

| Chemical Shift (δ) | ¹³C | Anomeric carbon (C-1) is typically downfield | rsc.org |

Conformational Analysis of Fucofuranose Units in Solution

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) or twist (T) forms. The exact conformational preference of an this compound unit within a glycan is crucial for its interaction with other molecules and can be investigated using NMR in conjunction with computational methods. doi.orgdiva-portal.org

Key NMR parameters for this analysis include:

J-coupling constants (³JHH): The magnitude of three-bond proton-proton coupling constants is related to the dihedral angle between the protons via the Karplus equation. This allows for the determination of ring pucker. glycopedia.eu

Nuclear Overhauser Effect (NOE): NOE data, obtained from 2D ROESY or NOESY experiments, provide through-space distance constraints between protons. These distances are highly dependent on the ring's conformation and the orientation of its substituents. doi.orgtorvergata.it

By combining experimentally derived J-coupling and NOE constraints with theoretical calculations, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, a refined model of the dominant solution-state conformation can be generated. doi.orgtorvergata.itresearchgate.net For example, studies on other furanose derivatives have shown that NMR data can be used to distinguish between rapidly equilibrating conformers, providing a more accurate picture than a single, averaged structure. torvergata.it

Structural Elucidation of Complex Fucofuranose-Containing Glycans

When an this compound unit is part of a larger oligosaccharide or polysaccharide, its structure and linkages to neighboring sugars must be determined. rsc.orgresearchgate.net This is accomplished using a combination of two-dimensional (2D) NMR experiments. nih.govresearchgate.net

COSY (Correlation Spectroscopy) & TOCSY (Total Correlation Spectroscopy): These experiments identify protons that are coupled to each other within a single sugar residue. This allows for the assignment of all the proton signals belonging to the fucofuranose spin system, starting from the well-resolved anomeric proton signal. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals for the fucofuranose residue. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the sequence and linkage points between sugar residues. It detects long-range couplings (typically over two or three bonds) between protons and carbons. A crucial correlation is observed between the anomeric proton (H-1) of the fucofuranose and the carbon atom of the adjacent sugar to which it is linked (the aglycone carbon), directly establishing the glycosidic linkage position. nih.gov

For example, the structures of complex fucoidans from brown seaweed, which were discovered to contain α-l-fucofuranosyl units in addition to the more common fucopyranose, were assessed using these 2D NMR techniques. rsc.orgresearchgate.net

Table 2: Role of 2D NMR Experiments in Analyzing Fucofuranose-Containing Glycans

| NMR Experiment | Purpose | Information Gained for α-l-Fucofuranose | Reference |

| COSY/TOCSY | Intra-residue H-H correlation | Assigns all proton signals within the fucofuranose ring | nih.gov |

| HSQC | One-bond C-H correlation | Assigns all carbon signals of the fucofuranose residue | nih.gov |

| HMBC | Long-range C-H correlation | Identifies linkage position to adjacent residues | nih.gov |

| NOESY/ROESY | Through-space H-H correlation | Determines spatial proximity of atoms for conformational and sequence analysis | rsc.org |

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful complementary technique to NMR for structural analysis. It provides the molecular weight of the glycan and, through fragmentation analysis, can offer evidence for the sequence of monosaccharide units. pnas.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. pnas.orgasm.org

Vibrational Spectroscopy for Tautomeric and Anomeric Investigations (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a sensitive probe of molecular structure and bonding. It can be used to study the equilibrium between different forms of fucose in a sample, including the pyranose and furanose tautomers, as well as their α and β anomers. aip.orgresearchgate.net

The interconversion between these isomers, a process known as mutarotation, can be monitored by observing changes in the IR spectrum over time, especially in the "fingerprint" region (below 1500 cm⁻¹) where ring vibrations occur. aip.orgqucosa.de Although crystalline L-fucose initially exists in the α-pyranose form, melting or dissolution leads to an equilibrium containing other forms, including fucofuranose. aip.org

While it can be challenging to assign specific IR bands exclusively to the α-l-fucofuranose form in a complex mixture of tautomers, theoretical calculations like Density Functional Theory (DFT) can help predict the vibrational frequencies for each isomer. aip.orgqucosa.de These studies have assigned calculated vibrational bands for α-L-fucofuranose and noted that the dipole moments of the fucose tautomers can differ significantly, with α-L-fucofuranose having a calculated dipole moment of 5.6 D. kinampark.com

Table 3: Calculated IR Vibrational Frequencies for L-Fucose Tautomers

| Tautomer | Calculated Frequency (cm⁻¹) | Assignment | Reference |

| α-L-Fucopyranose | ~813 | Ring Vibration | aip.org |

| β-L-Fucopyranose | ~860 | Ring Vibration | aip.org |

| α-L-Fucofuranose | Not explicitly resolved | Ring vibrations are expected in this region | qucosa.de |

| β-L-Fucofuranose | Not explicitly resolved | Ring vibrations are expected in this region | qucosa.de |

Note: Experimental extraction of rates for α- and β-L-fucofuranose from IR spectra was not possible due to overlapping bands, but their presence in the amorphous state is confirmed. aip.orgqucosa.de

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is essential for the separation and purification of fucofuranose-containing molecules from complex mixtures and for assessing their purity prior to spectroscopic analysis. pnas.org

Column Chromatography: This is a fundamental technique used for separation. For instance, after a pyranoside-into-furanoside rearrangement reaction, the resulting β-furanoside and non-rearranged α-pyranoside products were successfully separated by column chromatography. rsc.org

Ion-Exchange Chromatography: This method separates molecules based on charge. It has been used to fractionate complex polysaccharide preparations like fucoidans, which can contain a mixture of different sulfated glycans, including those with fucofuranose units. researchgate.netmdpi.com An industrial-scale process for purifying L-fucose utilizes a combination of strong and weak acid cation exchange resins, followed by a strong base anion exchange resin, to achieve high purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is frequently used for the final purification of compounds. pnas.orgasm.org Reverse-phase HPLC is a common mode used to isolate specific glycan structures from fermentation broths or reaction mixtures. asm.org

Affinity Chromatography: This technique uses a specific binding interaction for purification. In one case, an α-L-fucosidase (an enzyme that cleaves α-L-fucosidic linkages) was purified using an affinity ligand designed to mimic a fucose derivative. nih.gov

These methods are critical for obtaining pure samples of this compound-containing oligosaccharides, which is a prerequisite for unambiguous structural elucidation by NMR and MS.

Computational and Theoretical Investigations

Quantum Chemical Studies of Alpha-L-Fucofuranose Conformations and Energetics

Quantum chemical calculations are fundamental to understanding the conformational preferences and energetic landscape of monosaccharides like this compound. These methods, based on the principles of quantum mechanics, can predict the relative energies of different spatial arrangements of the molecule's atoms, known as conformers.

While detailed quantum chemical studies specifically on the this compound ring are not extensively documented in the provided search results, the principles of such analyses can be inferred from studies on other furanosides and the more common pyranose form of fucose. The five-membered furanose ring is known for its flexibility, capable of adopting a range of non-planar conformations, typically described by pseudorotation. The primary conformers are generally categorized as envelope (E) and twist (T) forms. For a furanose ring, there are ten of each, leading to a complex potential energy surface.

For the related L-fucopyranose, conformational analysis has shown that the 1C4 chair conformation is predominantly favored for both the α and β anomers, accounting for over 99% of the population in solution. nih.gov This stability is a key determinant of its biological activity. Similar quantum chemical calculations for this compound would involve mapping the potential energy surface by systematically varying the puckering coordinates of the furanose ring to identify the lowest energy conformers. These calculations typically employ density functional theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets to achieve a balance between computational cost and accuracy. mdpi.comnih.gov The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt and present to its binding partners.

Table 1: Representative Quantum Chemical Methods for Conformational Analysis of Monosaccharides

| Computational Method | Description | Application |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to calculate the relative energies of different conformers of monosaccharides. mdpi.comnih.gov |

| Hartree-Fock (HF) Method | An approximation for the determination of the wave function and the energy of a quantum many-body system in a stationary state. | Has been used for computational studies of furanoside cycles. nih.gov |

| Møller-Plesset perturbation theory (MP2) | A post-Hartree-Fock ab initio method. | Employed to study the conformational behavior of furanoside rings. nih.gov |

Molecular Dynamics Simulations of Fucofuranose-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic nature of interactions between carbohydrates and proteins. nih.govnih.govglycoforum.gr.jp These simulations model the movements of atoms over time, providing a detailed view of the binding process, the stability of the complex, and the specific interactions that govern molecular recognition.

MD simulations have been instrumental in elucidating the binding of fucosylated glycans to various proteins, particularly lectins, which are carbohydrate-binding proteins. For instance, simulations of fucose-binding lectins have revealed the critical role of specific amino acid residues in recognizing and binding fucose. The recognition of fucose-containing saccharides is often mediated by a network of hydrogen bonds. nih.gov

In the case of the Burkholderia ambifaria lectin (BambL), MD simulations have shown that fucose recognition involves hydrogen bonding with residues such as Arginine-15, Glutamic acid-26, and Tryptophan-79. nih.gov Additionally, hydrophobic interactions between the non-polar face of the fucose ring and the imidazole (B134444) ring of Tryptophan-79 contribute to the binding affinity. nih.gov Such simulations can track the stability of these interactions over nanoseconds, confirming that fucose-anchored glycans remain stably bound in the lectin's binding pocket. nih.gov

Table 2: Key Amino Acid Interactions with Fucose from MD Simulations

| Lectin/Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

| Burkholderia ambifaria Lectin (BambL) | Arg15, Glu26, Trp79, Ala38 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Anguilla anguilla Agglutinin (AAA) | His52, Arg79, Arg86 | Interaction with C4 hydroxyl | nih.gov |

Computational Modeling of Complex Glycan Structures Incorporating this compound

The biosynthesis of complex glycans is a non-template-driven process involving numerous enzymes, making it inherently heterogeneous. Computational models have become essential for understanding and predicting the types and distributions of glycan structures, or glycoforms, produced by a cell. These models often take the form of reaction networks that simulate the sequential addition of monosaccharides by glycosyltransferases in the Golgi apparatus. mdpi.comwhiterose.ac.uk

Fucosylation, the addition of fucose, is a key modification included in these models. Early models of N-glycan biosynthesis, such as the one developed by Umana and Bailey in 1997, have been expanded to include fucosylation among other modifications. mdpi.com For example, the KB2005 model generated a network of over 22,000 reactions catalyzed by 11 enzymes, including fucosyltransferases, to produce more than 7,500 different glycan structures. mdpi.com

These computational models can be used to predict how changes in enzyme levels or substrate availability affect the final glycan profile of a glycoprotein. whiterose.ac.uk More recent developments have seen the use of machine learning approaches, such as deep neural networks and support vector machines, to classify fucosylation patterns (e.g., core vs. outer-arm fucosylation) based on mass spectrometry data. researchgate.net

Furthermore, computational tools like the GLYCAM web portal and CHARMM-GUI provide resources for building three-dimensional models of complex glycans, including those containing fucose. acs.orgrsc.org These structural models can then be used as starting points for MD simulations to study their dynamics and interactions with proteins. acs.orgboku.ac.at

Table 3: Evolution of Computational Models for Glycan Biosynthesis

| Model | Year | Key Features | Reference |

| Umana and Bailey (UB1997) | 1997 | Modeled initial stages of N-glycan biosynthesis with 8 enzymes and 33 reactions. | mdpi.com |

| Krambeck and Betenbaugh (KB2005) | 2005 | Extended to include fucosylation, sialylation, and galactosylation; 11 enzymes, 22,871 reactions, 7565 structures. | mdpi.com |

| Krambeck et al. (KB2009) | 2009 | Further expanded to model human N-glycans with 19 enzymes and 26 reaction rules. | mdpi.com |

Emerging Research Directions and Future Perspectives

Development of Novel Alpha-L-Fucofuranose-Containing Probes for Glycobiology

The development of molecular probes is crucial for elucidating the roles of specific carbohydrates in biological systems. While much of the focus has been on the more stable pyranose form of fucose, interest is growing in the potential of α-L-fucofuranose as a component of specialized probes. These probes are designed for a variety of applications, including metabolic labeling, enzyme activity assessment, and in vivo imaging.

One area of active research is the creation of activity-based probes (ABPs) for the selective labeling of GH29 α-L-fucosidases, enzymes that are expressed by members of the human gut microbiota and have been linked to both homeostasis and dysbiosis. nih.gov For instance, a 2-deoxy-2-fluoro fucosyl fluoride derivative with an azide tag has been developed as an ABP for the in vitro labeling of these enzymes. nih.gov Such probes allow for the functionalization of catalytically active fucosidases with reporter groups like biotin, enabling their detection at very low levels. nih.gov While many of these probes are based on fucopyranose scaffolds, the synthesis of analogous fucofuranose-based probes could offer different specificities and reactivities, providing a more comprehensive toolkit for studying fucosidase activity.

Another promising direction is the development of high-sensitivity, low-toxicity fucose probes for glycan imaging and biomarker discovery. nih.gov Researchers have synthesized novel alkynyl-fucose analogs, such as 7-alkynyl-fucose, which demonstrate high labeling efficiency and low cytotoxicity. nih.gov These probes are metabolically incorporated into cellular glycoproteins and can be detected with high sensitivity. nih.gov The development of fucofuranose-based analogs could lead to probes with altered metabolic incorporation rates or recognition by fucosyltransferases, potentially allowing for the differential labeling of specific glycan populations.

Furthermore, radiolabeled probes are being synthesized for in vivo imaging applications, such as positron emission tomography (PET), to visualize the expression of enzymes like α-fucosidase, which is a biomarker for diseases including cancer and inflammation. mdpi.com The synthesis of α-L-fucose-l-14C has been achieved through methods like the cyanohydrin reaction, providing a means to trace the metabolic fate of fucose. nih.gov The creation of PET probes based on α-L-fucofuranose inhibitors could enable non-invasive monitoring of disease progression and response to therapy. mdpi.com

| Probe Type | Application | Key Features |

| Activity-Based Probes (ABPs) | Selective labeling of active enzymes (e.g., GH29 α-L-fucosidases) | Contains a reactive group for covalent modification of the enzyme's active site and a reporter tag for detection. |

| Metabolic Labeling Probes | Imaging and identification of fucosylated glycans | Contains a bioorthogonal handle (e.g., alkyne or azide) for click chemistry-based detection. |

| Radiolabeled Probes | In vivo imaging (e.g., PET) of enzyme expression | Incorporates a radionuclide (e.g., ¹⁴C, ¹¹C) for detection by imaging modalities. |

Expanding the Scope of Biocatalytic Production of Fucofuranose Derivatives

Biocatalysis offers a powerful and sustainable alternative to chemical synthesis for the production of complex carbohydrates and their derivatives. Research in this area is focused on the discovery and engineering of enzymes for the efficient and selective synthesis of fucofuranose-containing molecules.

Enzymatic synthesis of L-fucose and its analogs can be achieved through multi-step processes. google.com For example, a three-step method involving an aldolase-catalyzed aldol addition, a phosphatase-catalyzed dephosphorylation, and an isomerase-catalyzed isomerization can produce L-fucose from simpler precursors. google.com L-fucose isomerase, in particular, is a key enzyme that interconverts L-fucose and L-fuculose. nih.govresearchgate.net The reaction catalyzed by some L-fucose isomerases, such as the one from Raoultella sp. (RdFucI), favors the formation of L-fucose from L-fuculose, making it a valuable tool for production. nih.govresearchgate.net While the product is typically the more stable fucopyranose, the fucofuranose form is an intermediate in the isomerization reaction and could potentially be trapped or favored through enzyme engineering or reaction condition optimization.

Transglycosylation reactions catalyzed by α-L-fucosidases are another promising avenue for the synthesis of fucosylated oligosaccharides. nih.gov For instance, an α-L-fucosidase from porcine liver can produce various fucosyl-N-acetyllactosamines through transglycosylation from a p-nitrophenyl α-L-fucopyranoside donor. nih.gov By carefully selecting the enzyme source and acceptor molecules, it is possible to achieve regioselective synthesis of specific fucosylated products. nih.gov The substrate scope of these enzymes is a current limitation, but computational approaches like DFT and docking analysis are being used to understand substrate-enzyme interactions and guide the selection of better fucosyl-donors for transfucosylation. mdpi.com The use of engineered fucosidases or the exploration of enzymes from diverse microbial sources could expand the range of accessible fucofuranose-containing oligosaccharides.

Recent advancements in metabolic engineering have also enabled the microbial synthesis of L-fucose with high productivity. researchgate.net By engineering Escherichia coli to express key enzymes and block competing metabolic pathways, researchers have achieved significant titers of L-fucose in fed-batch cultivations. researchgate.net While these systems are optimized for L-fucopyranose production, they could be adapted to produce fucofuranose derivatives by introducing enzymes that specifically synthesize or utilize the furanose form.

| Biocatalytic Strategy | Key Enzymes | Potential for Fucofuranose Derivatives |

| Multi-enzyme Synthesis | L-fuculose-1-phosphate aldolase, acid phosphatase, L-fucose isomerase | Fucofuranose is a likely intermediate in the isomerization step; enzyme engineering could potentially stabilize this form. |

| Transglycosylation | α-L-fucosidases | The nature of the glycosidic linkage formed could be influenced by the fucofuranose structure of a donor substrate, if one could be enzymatically utilized. |

| Metabolic Engineering | Engineered microbial strains (e.g., E. coli) | Introduction of novel enzymes specific for fucofuranose metabolism could lead to the production of fucofuranosides. |

Exploration of this compound in Synthetic Glycobiological Systems

Synthetic glycobiology aims to re-engineer carbohydrates, carbohydrate-active enzymes, and carbohydrate-binding proteins for new and useful purposes. synbiocarb.science The incorporation of α-L-fucofuranose into synthetic biological systems represents a frontier in this field, with the potential to create novel molecular tools and therapeutic agents.

One area of exploration is the use of cell-free synthetic glycobiology systems to produce designer glycomolecules. frontiersin.org These systems allow for the in vitro assembly of specific glycosylation pathways, providing precise control over the structure of the resulting glycans. frontiersin.org By incorporating enzymes that can synthesize and transfer α-L-fucofuranose, it may be possible to create novel fucosylated glycoproteins and glycolipids with unique biological activities. For example, the fucosylation of glycoproteins is known to be critical for their function, and the ability to introduce fucofuranose residues could lead to biopharmaceuticals with enhanced stability or altered receptor binding properties. synbiocarb.science

The dynamic nature of the cell's glycocalyx, which changes in disease states like cancer, presents opportunities for the development of targeted therapies. synbiocarb.science Fucosylated oligosaccharides often serve as cancer biomarkers, and synthetic systems that can produce mimics of these structures containing α-L-fucofuranose could be used to develop diagnostic tools or targeted drug delivery vehicles.

Furthermore, synthetic biology approaches are being used to engineer microorganisms for the production of valuable chemicals from renewable resources. nih.govmdpi.com The biocatalytic conversion of biomass-derived furans into useful derivatives is an active area of research. nih.govgoogle.comresearchgate.net While not directly related to fucose, the principles and tools being developed in this field could be applied to the production of fucofuranose-based platform chemicals.

The construction of synthetic gene circuits in bacteria and mammalian cells is another powerful tool in synthetic biology. nih.gov These circuits can be designed to detect specific molecules and respond by producing a therapeutic agent. It is conceivable that synthetic circuits could be engineered to recognize aberrant fucosylation patterns involving fucofuranose on the surface of diseased cells and trigger a targeted therapeutic response.

| Application Area | Synthetic Biology Approach | Potential Role of this compound |

| Biopharmaceutical Production | Cell-free glycosylation systems | Incorporation into glycoproteins to modify their stability, activity, or immunogenicity. |

| Diagnostics and Targeted Therapy | Synthetic glycan assembly | Creation of novel biomarkers or targeting ligands for cancer and other diseases. |

| Bio-based Chemical Production | Engineered metabolic pathways in microorganisms | Potential precursor for novel furan-based polymers or fine chemicals. |

| Smart Therapeutics | Synthetic gene circuits | Component of a molecular recognition element for detecting disease-specific glycans. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.